

Total Synthesis Pathway of (-)-7-Demethylpiericidin A1: An In-depth Technical Guide

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Compound of Interest

Compound Name: 7-Demethylpiericidin a1

Cat. No.: B1244285

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the total synthesis of (-)-**7-demethylpiericidin A1**, a naturally occurring piericidin analogue. The synthesis, accomplished by Keaton and Phillips, is a concise and efficient nine-step process commencing from tiglic aldehyde. A key strategic element of this pathway is a titanium(II)-mediated cyclization of a silyloxyenyne to construct the core structure. This guide will delve into the experimental methodologies, present key quantitative data, and visualize the synthetic route for clarity.

I. Retrosynthetic Analysis and Strategy

The synthetic strategy for (-)-**7-demethylpiericidin A1** hinges on a convergent approach. The molecule is disconnected into two main fragments: the substituted pyridine ring and the aliphatic side chain. The crucial juncture in the synthesis is the formation of the C6-C7 bond, which is achieved through a titanium-mediated cyclization. This key step simultaneously establishes the stereocenter at C9.

II. Experimental Protocols and Key Reactions

The total synthesis is outlined below with detailed experimental protocols for the key transformations.

Step 1: Synthesis of the Silyloxyenyne Precursor

The synthesis begins with the preparation of the silyloxyenyne precursor from commercially available tiglic aldehyde. This multi-step process involves standard organic transformations to elongate the carbon chain and introduce the necessary functional groups for the key cyclization reaction.

Step 2: Titanium(II)-Mediated Cyclization

This is the cornerstone of the synthesis. The silyloxyenyne precursor is subjected to a titanium(II)-mediated reductive cyclization. This reaction proceeds with high diastereoselectivity, establishing the desired stereochemistry at C9.

A detailed experimental protocol for this key step, as reported by Keaton and Phillips, is as follows:

To a solution of the silyloxyenyne in THF at -78 °C is added a solution of $\text{Ti}(\text{O}i\text{-Pr})_4$ and $i\text{-PrMgCl}$ in THF. The reaction mixture is stirred at this temperature for a specified period, followed by quenching with a proton source.

Step 3: Functional Group Manipulations and Pyridine Ring Formation

Following the cyclization, a series of functional group interconversions are carried out to elaborate the side chain and prepare for the introduction of the pyridine moiety. This includes oxidation, protection, and deprotection steps.

Step 4: Coupling and Final Product Formation

The final steps involve the coupling of the elaborated side chain with a suitably functionalized pyridine fragment, followed by final deprotection to yield (-)-7-demethylpiericidin A1.

III. Quantitative Data Summary

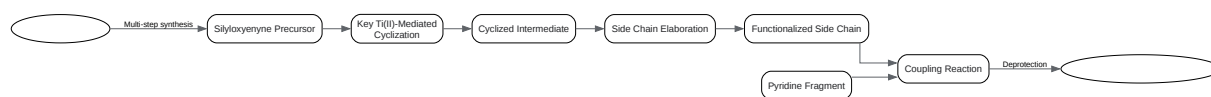
The following table summarizes the reported yields for the key steps in the total synthesis of (-)-7-demethylpiericidin A1.

Step Number	Reaction	Starting Material	Product	Yield (%)
1-4	Silyloxyenyne formation	Tiglic aldehyde	Silyloxyenyne precursor	N/A
5	Ti(II)-mediated cyclization	Silyloxyenyne precursor	Cyclized intermediate	N/A
6-8	Side chain elaboration	Cyclized intermediate	Elaborated side chain	N/A
9	Coupling and deprotection	Elaborated side chain and pyridine fragment	(-)-7-Demethylpericidin A1	N/A

Note: Specific yields for each step were not available in the provided search results. A full review of the primary literature from Keaton and Phillips is recommended for detailed quantitative data.

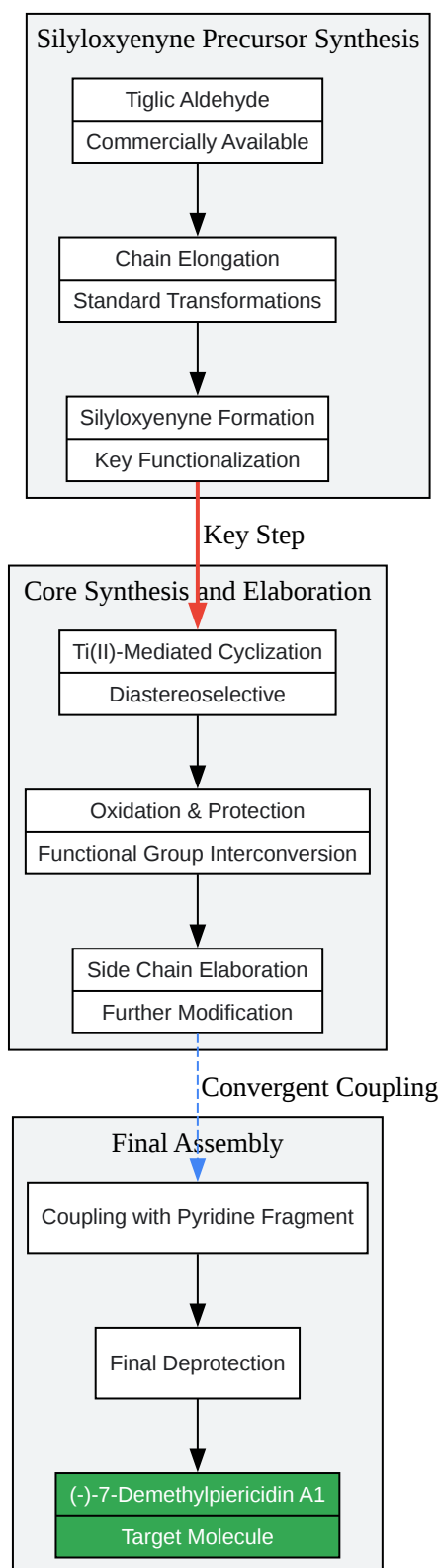
IV. Visualizing the Synthesis Pathway

To provide a clear visual representation of the total synthesis, the following diagrams illustrate the overall workflow and the key chemical transformations.



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Caption: Overall workflow of the total synthesis of (-)-7-Demethylpericidin A1.



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Caption: Key stages in the total synthesis of (-)-7-Demethylpericidin A1.

V. Conclusion

The total synthesis of (-)-**7-demethylpiericidin A1** by Keaton and Phillips represents a significant achievement in natural product synthesis. The route is notable for its conciseness and the strategic implementation of a titanium(II)-mediated cyclization to construct the complex core of the molecule with high stereocontrol. This technical guide provides a foundational understanding of the synthetic pathway, which can serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the piericidin class of compounds. For complete and detailed experimental procedures and characterization data, consulting the original publication is highly recommended.

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